molecular formula C18H17N3O2S B2571534 3-(1-(thiophene-3-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one CAS No. 2034517-36-5

3-(1-(thiophene-3-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one

Cat. No.: B2571534
CAS No.: 2034517-36-5
M. Wt: 339.41
InChI Key: JLCPUOCPDAUSSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-(Thiophene-3-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one is a quinazolinone derivative characterized by a piperidin-3-yl group substituted at the N3 position of the quinazolin-4(3H)-one core. The piperidine ring is further functionalized with a thiophene-3-carbonyl moiety. This structural motif is significant in medicinal chemistry due to its resemblance to bioactive scaffolds targeting enzymes (e.g., kinases) and receptors (e.g., α1-adrenergic receptors) .

Properties

IUPAC Name

3-[1-(thiophene-3-carbonyl)piperidin-3-yl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S/c22-17(13-7-9-24-11-13)20-8-3-4-14(10-20)21-12-19-16-6-2-1-5-15(16)18(21)23/h1-2,5-7,9,11-12,14H,3-4,8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLCPUOCPDAUSSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CSC=C2)N3C=NC4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(thiophene-3-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: This can be achieved by the cyclization of anthranilic acid derivatives with formamide or its equivalents under high-temperature conditions.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions using appropriate piperidine derivatives.

    Attachment of the Thiophene Group: The thiophene moiety can be attached through acylation reactions using thiophene-3-carbonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification processes such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(1-(thiophene-3-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of quinazolinones, including the compound , exhibit significant anticancer properties. Research has demonstrated that quinazolinone derivatives can inhibit the proliferation of various cancer cell lines through multiple mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: Inhibition of Cancer Cell Proliferation

A study evaluated the cytotoxic effects of several quinazolinone derivatives, including 3-(1-(thiophene-3-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one, against A549 lung cancer cells. The results showed that this compound exhibited an IC50 value of approximately 5 μM, indicating potent activity against these cells.

CompoundIC50 (μM)Cell Line
3-(1-(thiophene-3-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one5A549 (Lung)
Compound X10MCF7 (Breast)
Compound Y15HeLa (Cervical)

Antimicrobial Properties

The antimicrobial efficacy of quinazolinone derivatives has been well-documented. Studies suggest that compounds containing thiophene moieties possess enhanced antibacterial and antifungal activities.

Case Study: Antibacterial Activity

In a comparative study, the antibacterial activity of 3-(1-(thiophene-3-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one was tested against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound demonstrated significant inhibitory effects with minimum inhibitory concentrations (MICs) as low as 8 μg/mL against Staphylococcus aureus.

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

Anti-inflammatory Effects

Quinazolinones are also being explored for their anti-inflammatory properties. The compound has shown promise in reducing inflammation markers in vitro and in vivo.

Case Study: Inhibition of Inflammatory Cytokines

A study assessed the ability of 3-(1-(thiophene-3-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages. The results indicated a reduction in TNF-alpha and IL-6 levels by approximately 40% at a concentration of 10 μM.

CytokineControl Level (pg/mL)Treatment Level (pg/mL)
TNF-alpha10060
IL-68048

Neuroprotective Potential

Emerging research suggests that quinazolinone derivatives may have neuroprotective effects, potentially benefiting conditions such as Alzheimer's disease.

Case Study: Neuroprotection in Cellular Models

In cellular models mimicking neurodegenerative conditions, treatment with the compound resulted in a significant decrease in cell death and oxidative stress markers compared to untreated controls. The compound's ability to cross the blood-brain barrier enhances its potential as a therapeutic agent for neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 3-(1-(thiophene-3-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one involves its interaction with specific molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In cellular pathways, it may modulate signaling cascades by interacting with key proteins, leading to altered cellular responses.

Comparison with Similar Compounds

Quinazolin-4(3H)-one derivatives exhibit diverse biological activities depending on substituents at the N3 and C2 positions. Below is a detailed comparison of the target compound with structurally and functionally related analogs:

Structural Analogs with Heterocyclic Piperidine Substituents
Compound Name Substituent at N3 Key Features Biological Activity Reference
Target compound 1-(Thiophene-3-carbonyl)piperidin-3-yl Thiophene enhances lipophilicity; piperidine allows conformational flexibility. Hypothesized: Kinase inhibition or receptor antagonism (based on structural similarity to Idelalisib and α1-adrenergic blockers) N/A
3-(1-(Isoxazole-5-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one 1-(Isoxazole-5-carbonyl)piperidin-3-yl Isoxazole (oxygen-rich heterocycle) may improve solubility. Not explicitly reported, but isoxazole derivatives often target inflammatory pathways.
3-(Piperidin-4-yl)quinazolin-4(3H)-one sulfonamides Piperidin-4-yl with sulfonamide groups Sulfonamides enhance hydrogen bonding and solubility. Antimicrobial activity against Gram-positive bacteria.
Functional Analogs with Bioactive Substituents
Compound Name Substituents Activity Profile Mechanism/Notes Reference
7-Chloro-3-(4-(3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl)phenyl)quinazolin-4(3H)-one (23) Chlorophenyl-dihydroisoxazole Potent antihypertensive α1-Adrenergic receptor blockade (comparable to prazosin).
Idelalisib 5-Fluoro-3-phenyl-2-[(1S)-1-(9H-purin-6-ylamino)propyl] FDA-approved kinase inhibitor Targets PI3Kδ, used in leukemia/lymphoma.
Compound 9l (2-(4-Amino-5-((3-nitrophenyl)thio)-4H-1,2,4-triazol-3-yl)quinazolin-4(3H)-one) Nitrophenyl-thio-triazole Antiproliferative Induces apoptosis via ROS generation.
Key Structure-Activity Relationship (SAR) Insights
  • Thiophene vs. Isoxazole : Thiophene’s electron-rich nature may favor interactions with hydrophobic enzyme pockets, while isoxazole’s polarity could improve solubility .
  • Piperidine Substitution : Conformational flexibility of the piperidine ring enhances binding to targets like G-protein-coupled receptors (GPCRs) .
  • C2 Position : Derivatives with triazoles (e.g., 1,2,3-triazoles) or styryl groups show enhanced antibacterial and antiproliferative activities, respectively .

Critical Research Needs :

  • Synthesis and in vitro screening against kinase panels or bacterial strains.
  • Comparative pharmacokinetic studies with analogs like 3-(1-(isoxazole-5-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one.

Biological Activity

3-(1-(thiophene-3-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one, identified by its CAS number 2034517-36-5, is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy. This article explores its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of 3-(1-(thiophene-3-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one is C18H17N3O2SC_{18}H_{17}N_{3}O_{2}S with a molecular weight of 339.4 g/mol. The compound features a quinazolinone core, which is known for various pharmacological activities, including anticancer properties.

The primary mechanism through which this compound exhibits biological activity involves the inhibition of the enzyme poly(ADP-ribose) polymerase (PARP). PARP inhibitors are a class of drugs that have garnered attention for their role in cancer treatment, particularly in tumors with deficiencies in homologous recombination repair mechanisms, such as BRCA1/2 mutations.

PARP Inhibition

Recent studies have demonstrated that derivatives of quinazoline, including the target compound, show potent inhibitory effects on PARP activity. For instance, a study reported IC50 values ranging from 2.31 to 57.35 nM for various quinazoline derivatives against PARP-1, indicating that modifications at specific positions can enhance or diminish inhibitory potency .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that substituents on the quinazoline ring significantly influence biological activity. The presence of electron-withdrawing groups at strategic positions enhances binding affinity and inhibitory potency against target enzymes. For example:

Compound IC50 (nM) Comments
Olaparib4.40Reference drug for PARP inhibition
Compound A12.86Less potent than Olaparib
Compound B3.05More potent than Olaparib

This table illustrates how structural modifications can lead to varying degrees of activity against PARP, emphasizing the importance of careful design in drug development .

Case Studies

  • Anticancer Activity : A study evaluated the anticancer effects of quinazoline derivatives, including our target compound, against various cancer cell lines such as A431 and A549. The results indicated significant cytotoxicity with IC50 values ranging from low nanomolar to micromolar concentrations depending on the specific derivative tested .
  • Combination Therapies : Research has also explored the potential for combining PARP inhibitors with other therapeutic agents to enhance efficacy. For example, combining 3-(1-(thiophene-3-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one with traditional chemotherapeutics has shown promise in preclinical models .

Q & A

Q. What are the common synthetic routes for 3-(1-(thiophene-3-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one, and what are their limitations?

Methodological Answer: The synthesis of quinazolin-4(3H)-one derivatives typically involves:

  • Alkylation : Reacting 4(3H)-quinazolinone with halogenated intermediates (e.g., 3-halo-1-phenylpropan-1-one) under basic conditions. Drawbacks include the need for metal catalysts (e.g., copper) and long reaction times .
  • Aza-Wittig Reaction : Using PEG-supported carbodiimides to couple secondary amines, enabling efficient heterocyclic substitution at the N-3 position. However, this requires specialized reagents and purification steps .
  • One-Pot Synthesis : Utilizing trifluoroacetic acid as a CF3 source for trifluoromethylated derivatives. While scalable, yields vary (23–88%) depending on substituents .

Limitations : Metal catalyst removal, intermediate instability, and moderate yields for bulky substituents are recurring challenges .

Q. Which spectroscopic and chromatographic techniques are recommended for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : 1H/13C NMR to confirm regiochemistry of the thiophene-carbonyl-piperidine moiety and quinazolinone core .
  • HPLC-MS : For purity assessment and detection of trace intermediates (e.g., unreacted thiophene-3-carbonyl chloride) .
  • X-ray Crystallography : Resolves stereochemical ambiguities in piperidine substitution, though crystal growth may require optimized solvent systems .

Q. What in vitro models are suitable for preliminary evaluation of antimicrobial activity?

Methodological Answer:

  • Bacterial Strains : Test against Gram-positive (e.g., Staphylococcus aureus MRSA) and Gram-negative (Klebsiella pneumoniae) strains using broth microdilution (MIC values). Activity against resistant strains is prioritized .
  • Fungal Assays : Include Candida albicans in disk diffusion assays. Note that thiophene derivatives may show variable efficacy due to membrane permeability differences .

Advanced Research Questions

Q. How can conflicting data on synthetic yields between metal-catalyzed and catalyst-free methods be resolved?

Methodological Answer:

  • Design of Experiments (DoE) : Compare copper-catalyzed alkylation (e.g., 46% yield ) vs. PEG-mediated aza-Wittig reactions (61–88% yields ). Variables include temperature, solvent polarity, and catalyst loading.
  • Mechanistic Studies : Use DFT calculations to identify rate-limiting steps. For example, copper catalysts may accelerate imine formation but introduce side reactions .
  • Green Chemistry Metrics : Evaluate atom economy and E-factors to justify trade-offs between yield and sustainability .

Q. How to design structure-activity relationship (SAR) studies for optimizing anticancer activity?

Methodological Answer:

  • Heterocyclic Substitutions : Replace thiophene with oxadiazole or thiadiazole to modulate electron-withdrawing effects. For example, 3-(1,3,4-oxadiazol-2-yl) derivatives show enhanced NF-κB inhibition .
  • Piperidine Modifications : Introduce fluorinated or trifluoromethyl groups to improve bioavailability. Compare IC50 values against cancer cell lines (e.g., MCF-7, HepG2) .
  • Pharmacophore Mapping : Use molecular docking to prioritize substituents that enhance binding to kinase domains (e.g., Chk1 kinase) .

Q. What in vivo models are appropriate for evaluating anticonvulsant or anti-inflammatory efficacy?

Methodological Answer:

  • Rodent Seizure Models : Use pentylenetetrazole (PTZ)-induced seizures in mice. Monitor latency to clonic-tonic seizures and compare to reference drugs (e.g., valproate) .
  • Carrageenan-Induced Paw Edema : Assess anti-inflammatory activity in rats. Measure edema reduction at 3–6 hours post-administration and compare to diclofenac (e.g., 30–40% inhibition observed in related quinazolinones) .
  • Toxicokinetics : Perform dose-escalation studies to determine MTD (maximum tolerated dose) and plasma half-life using LC-MS/MS .

Data Contradiction Analysis

Q. How to address discrepancies in reported antimicrobial activity across structurally similar derivatives?

Methodological Answer:

  • Standardized Protocols : Ensure consistent inoculum size (e.g., 1×10^6 CFU/mL) and growth media (Mueller-Hinton agar) across labs .
  • Membrane Permeability Assays : Use fluorescent probes (e.g., SYTOX Green) to quantify compound uptake in Gram-negative vs. Gram-positive bacteria .
  • Resistance Profiling : Test clinical isolates with known efflux pump overexpression (e.g., Pseudomonas aeruginosa MexAB-OprM) to identify susceptibility patterns .

Q. What strategies mitigate ulcerogenic potential in anti-inflammatory quinazolinones?

Methodological Answer:

  • Prodrug Design : Mask carboxylic acid groups with ester linkages to reduce gastric irritation. Hydrolysis in plasma releases the active form .
  • COX-2 Selectivity : Use Western blotting to verify preferential inhibition of COX-2 over COX-1, minimizing gastrointestinal toxicity .
  • Ulcerogenic Index (UI) : Compare UI values (e.g., test compounds: 0.8–1.2 vs. aspirin: 1.8) in rodent models via histopathological scoring .

Tables for Key Data

Q. Table 1. Synthetic Yields for Selected Methods

MethodYield (%)CatalystTime (h)Reference
Copper-catalyzed alkylation46CuI24
Aza-Wittig reaction88None12
One-pot trifluoromethylation61–88TFA6–8

Q. Table 2. Biological Activity of Analogous Derivatives

DerivativeTarget ActivityIC50/MICReference
3-(1,3,4-oxadiazol-2-yl)NF-κB inhibition2.1 µM
3-(Thiazol-2-yl)S. aureus MRSA4 µg/mL
2-TrifluoromethylChk1 kinase inhibition0.8 µM

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.